1-Bromo-2-fluoro-3-methyl-4-nitrobenzene

Description

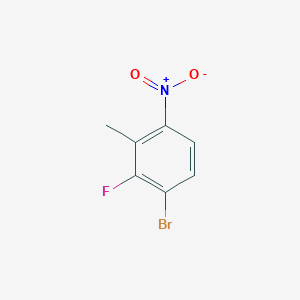

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a halogenated aromatic compound featuring bromine (Br), fluorine (F), a methyl (CH₃), and a nitro (NO₂) group on a benzene ring. Its molecular formula is C₇H₄BrFNO₂, with substituents positioned at the 1-, 2-, 3-, and 4-positions. This compound is of interest in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing groups (NO₂, Br, F) and steric effects from the methyl group, which influence reactivity and regioselectivity in substitution reactions.

Properties

IUPAC Name |

1-bromo-2-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(8)7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMRVLZYULUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene typically proceeds through sequential substitution reactions on a suitably substituted benzene precursor. The main steps include:

- Bromination : Introduction of bromine at the desired position using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃).

- Fluorination : Incorporation of fluorine via fluorinating agents like fluorine gas (F₂) or Selectfluor.

- Methylation : Friedel-Crafts alkylation to introduce the methyl group using methyl chloride (CH₃Cl) and aluminum chloride (AlCl₃).

- Nitration : Introduction of the nitro group using a nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

This sequence allows regioselective substitution, guided by directing effects of substituents already on the ring.

Detailed Preparation Methodology

Nitration of 2-Bromo-4-fluorotoluene

A practical approach begins with 2-Bromo-4-fluorotoluene as the substrate. The nitration step is performed as follows:

- Reagents and Conditions : The substrate (e.g., 5.0 g, 26.5 mmol) is dissolved in concentrated sulfuric acid (50 mL) in a three-neck flask.

- The solution is cooled to 0–5 °C.

- Potassium nitrate (3.5 g, 34.6 mmol, 1.3 equiv) is added portionwise under nitrogen atmosphere.

- The reaction mixture is stirred at 25 °C for 2 hours.

- After completion, the mixture is poured into ice water, and the product is extracted with ethyl acetate.

- The organic phase is washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification by silica gel column chromatography (petroleum ether as eluent) yields this compound with about 54.3% yield.

This nitration step introduces the nitro group at the 4-position relative to the methyl substituent, consistent with electrophilic aromatic substitution regioselectivity influenced by existing substituents (bromo and fluoro) on the ring.

Bromination and Fluorination Steps

The bromination and fluorination steps are typically carried out on precursors or intermediates depending on the synthetic route chosen:

- Bromination : Using bromine in the presence of FeBr₃, bromine is introduced selectively at the 1-position.

- Fluorination : Fluorine can be introduced via electrophilic fluorinating agents such as Selectfluor or direct fluorination.

These steps are often performed prior to nitration or methylation to ensure correct substitution patterns and to avoid undesired side reactions.

Alternative Preparation via Diazonium Salt Intermediate

A related synthetic route involves the preparation of 1-fluoro-2-bromo-3-nitrobenzene as an intermediate, which can be transformed into various derivatives:

- Diazotization and Bromination : Starting from 1-fluoro-2-amino-3-nitrobenzene, diazotization with sodium nitrite in acidic medium (concentrated hydrobromic acid and sulfuric acid) in the presence of cuprous bromide catalyst leads to 1-fluoro-2-bromo-3-nitrobenzene.

- Reduction : Catalytic hydrogenation (Raney nickel catalyst under 1 MPa H₂ pressure) converts the nitro group to an amino group.

- Further Functionalization : The amino group can be diazotized and replaced with iodine or other substituents.

Though this route is more common for related compounds, it demonstrates the versatility of diazonium chemistry in preparing halogenated nitrobenzene derivatives.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | KNO₃, H₂SO₄, 2-Bromo-4-fluorotoluene | 0–25 °C | 2 h | 54.3 | Inert atmosphere, controlled addition |

| Bromination | Br₂, FeBr₃ catalyst | Room temperature | Variable | High | Electrophilic aromatic substitution |

| Fluorination | F₂ gas or Selectfluor | Controlled | Variable | High | Electrophilic fluorination |

| Reduction (optional) | H₂, Raney Ni or Pd/C catalyst | Room temperature | 5 h | 98 | For conversion of nitro to amino group |

Summary of Key Research Findings

- The nitration of 2-bromo-4-fluorotoluene under sulfuric acid and potassium nitrate conditions yields this compound with moderate yield (~54%) under mild temperature and inert atmosphere.

- Diazonium salt chemistry enables selective halogenation and functional group interconversion on fluorobromo-nitrobenzene derivatives, expanding synthetic flexibility.

- Catalytic hydrogenation efficiently reduces nitro groups without affecting halogen substituents, preserving the aromatic substitution pattern.

- Control of reagent addition rates, temperature, and reaction times is critical to optimize yields and minimize side reactions.

Molecular and Physical Data (For Reference)

| Property | Data |

|---|---|

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| Melting Point | Approx. 55 °C |

| Boiling Point | Approx. 250 °C |

| Density | 1.808 g/cm³ |

| CAS Number | 64695-96-1 |

Chemical Reactions Analysis

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile for a hydrogen atom on the aromatic ring. Common reagents include bromine and nitric acid.

Nucleophilic Aromatic Substitution: This reaction involves the substitution of a nucleophile for a leaving group on the aromatic ring.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceutical Research: It is used in the development of new drugs and therapeutic agents.

Material Science: It is used in the synthesis of novel materials with unique properties.

Chemical Biology: It is used in the study of biological systems and the development of new biochemical tools

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene involves its interaction with various molecular targets and pathways. For example, in electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and properties are strongly influenced by the positions and types of substituents. Key analogues include:

| Compound Name | Substituents (Positions) | CAS Number | Key Differences |

|---|---|---|---|

| 1-Bromo-2-fluoro-4-nitrobenzene | Br (1), F (2), NO₂ (4) | 185331-69-5 | Lacks methyl group at position 3 |

| 1-Bromo-3-chloro-5-fluorobenzene | Br (1), Cl (3), F (5) | 33863-76-2 | Chlorine replaces methyl and nitro |

| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | Br (2), Cl (3), F (4), CH₃ (1) | 1783823-53-9 | Bromine at position 2; nitro absent |

| 1-Bromo-2-methyl-4-nitrobenzene | Br (1), CH₃ (2), NO₂ (4) | 7149-70-4 | Fluorine absent at position 2 |

- Electron-Withdrawing Effects : The nitro group at position 4 in the target compound enhances electrophilic substitution at meta positions, while bromine and fluorine further deactivate the ring.

- Steric Hindrance : The methyl group at position 3 introduces steric effects, slowing reactions at adjacent positions compared to unmethylated analogues like 1-bromo-2-fluoro-4-nitrobenzene.

Physical Properties

Physical properties vary with substituent electronegativity and molecular weight:

| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| 1-Bromo-2-fluoro-3-methyl-4-nitrobenzene | 248.02 | ~1.8 (estimated) | Not reported |

| 1-Bromo-2-fluoro-4-nitrobenzene | 234.99 | 1.808 | 45–50 |

| 1-Bromo-3-chloro-5-fluorobenzene | 209.45 | 1.72 | Not reported |

| 2-Bromo-3-chloro-4-fluoro-1-methylbenzene | 237.49 | Not reported | Not reported |

- Density Trends : Higher densities correlate with nitro groups (e.g., 1.808 g/cm³ for 1-bromo-2-fluoro-4-nitrobenzene) due to increased molecular packing.

Biological Activity

1-Bromo-2-fluoro-3-methyl-4-nitrobenzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry and biological research due to its potential biological activities. This article reviews its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : 232.03 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's structure may contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| S. aureus | 18 | |

| P. aeruginosa | 20 |

The mechanism of action for this compound appears to involve the disruption of cellular functions through interaction with specific biological targets. The presence of bromine and fluorine atoms may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Case Study 1: Antibacterial Activity

In a study conducted by Mishra and Chundawat (2019), the compound was tested against a panel of gram-positive and gram-negative bacteria. The results indicated that this compound showed superior activity compared to traditional antibiotics like chloramphenicol, particularly against Pseudomonas aeruginosa, which is known for its antibiotic resistance.

Case Study 2: Cytotoxicity in Cancer Cells

Another investigation focused on the cytotoxic effects of the compound on cancer cell lines. The study found that treatment with varying concentrations of this compound resulted in significant cell death in MCF-7 breast cancer cells, suggesting potential applications in cancer therapy.

Research Findings

Recent research has highlighted the importance of structural modifications in enhancing the biological activity of halogenated compounds. The introduction of fluorine and bromine atoms has been shown to increase the potency of certain derivatives against specific biological targets.

Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 1-bromo-2-fluoro-3-methyl-4-nitrobenzene, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via sequential electrophilic substitution or halogen exchange reactions. For example, bromination of 2-fluoro-3-methyl-4-nitrobenzene using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions (e.g., 0–5°C in DCM) ensures regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves yield (>85%) and purity (>98%). Monitor intermediates using TLC and confirm structures via ¹H/¹³C NMR .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons split by adjacent substituents. The methyl group at position 3 appears as a singlet (~δ 2.3–2.5 ppm), while nitro and bromo groups deshield neighboring protons .

- ¹⁹F NMR : A single peak near δ -110 ppm (C-F coupling) confirms the fluorine position .

- IR : Nitro group absorption at ~1520 cm⁻¹ and 1350 cm⁻¹; C-Br stretch at ~550–650 cm⁻¹ .

- MS : Molecular ion [M]⁺ at m/z 248 (C₇H₄BrFNO₂) with fragmentation patterns matching loss of Br (m/z 169) and NO₂ (m/z 198) .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of electrophilic substitution in this compound?

- Methodological Answer : The nitro group (-NO₂) at position 4 is a strong meta-director, while bromine (position 1) and fluorine (position 2) act as ortho/para directors. However, steric hindrance from the methyl group (position 3) limits reactivity at adjacent positions. Computational modeling (e.g., DFT calculations) predicts preferential substitution at position 5 or 5. Experimental validation via nitration or sulfonation reactions under varying conditions (e.g., H₂SO₄/HNO₃ at 0°C vs. 50°C) can confirm theoretical predictions .

Q. What strategies resolve contradictory data in reaction yields when introducing substituents to this compound?

- Methodological Answer : Discrepancies often arise from competing pathways (e.g., nucleophilic aromatic substitution vs. elimination). To resolve:

- Perform kinetic studies (time-resolved NMR or HPLC) to identify intermediates.

- Use isotopic labeling (e.g., ¹⁵N in nitro groups) to trace reaction pathways .

- Compare solvent effects: Polar aprotic solvents (DMF, DMSO) favor SNAr, while non-polar solvents (toluene) may stabilize radical pathways .

Q. How can the compound’s photostability and thermal decomposition profile be characterized for material science applications?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure weight loss under N₂/air (heating rate: 10°C/min). Decomposition onset >200°C suggests thermal stability .

- UV-Vis Spectroscopy : Irradiate in ethanol (λ=254 nm) and monitor absorbance changes. Photodegradation products can be identified via GC-MS .

- DSC : Detect phase transitions or exothermic decomposition events .

Safety and Handling

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for all procedures .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid aqueous washdown .

- Waste Disposal : Collect in halogenated waste containers; incinerate at >1000°C with scrubbing for Br/F emissions .

Applications in Pharmaceutical Research

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Suzuki Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O (80°C, 12h) to generate analogs for kinase inhibitors .

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C in ethanol) converts -NO₂ to -NH₂, enabling further functionalization (e.g., amide coupling) for antimicrobial agents .

Data Contradiction and Reproducibility

Q. Why might reported melting points for this compound vary across studies, and how can reproducibility be ensured?

- Methodological Answer : Variations arise from impurities (e.g., residual solvents) or polymorphic forms. Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.